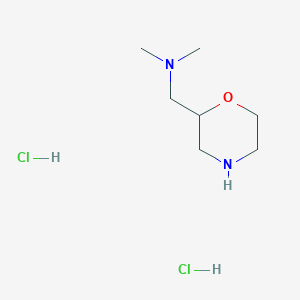

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride

Overview

Description

"N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride" is a chemical compound that has been studied for various applications, particularly in organic and medicinal chemistry. However, specific details on this compound under the exact name are limited.

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions under specific conditions. For instance, Singh et al. (2000) described the synthesis of morpholine derivatives by reacting 4-(2-chloroethyl)morpholine hydrochloride with generated ArTe− and Te2− under an N2 atmosphere, resulting in tellurated derivatives of morpholine (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Molecular Structure Analysis

The molecular structure of morpholine derivatives is characterized by specific bonding and configurations. For example, in the study by Singh et al. (2000), the 1H- and 13C-NMR spectra of the synthesized compounds were used to determine the molecular structure, including the bond lengths and the geometry around the palladium and mercury atoms in the formed complexes (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can lead to various products. For instance, the reaction of N-methylisatoic anhydride with 2-morpholinoethylamine demonstrated the formation of N-methyl-N′-(2-morpholinoethyl)anthranilamide, an intermediate in the synthesis of diazaphosphorinones, as reported by Borkenhagen et al. (1996) (Borkenhagen, Neda, Thönnessen, Jones, & Schmutzler, 1996).

Physical Properties Analysis

The physical properties, such as crystal structure and conformations, are crucial in understanding these compounds. Bakare et al. (2005) synthesized a compound where the morpholino ring adopted a chair conformation, indicating the importance of conformation in the compound's physical properties (Bakare, John, Butcher, & Zalkow, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding, are central to the function of morpholine derivatives. The synthesis and transformations of various morpholine derivatives, as explored by Zagorevskii et al. (1980), highlight the diverse chemical properties these compounds can exhibit, such as their ability to undergo rearrangement processes under the influence of nucleophilic reagents (Zagorevskii, Novikova, Kucherova, Silenko, Artemenko, & Rozenberg, 1980).

Scientific Research Applications

Hemodynamic Profile and Cardiovascular Activity

The hemodynamic profile of certain morpholinyl-containing compounds, such as N-(2,5-dimethyl-1H-pyrrol-1-yl)6-(4-morpholinyl)-3-pyridazinamine hydrochloride (MDL-899), has been studied in conscious dogs. These compounds have been observed to induce a decrease in systemic arterial blood pressure by reducing total peripheral resistance. Additionally, they increase heart rate, cardiac output, cardiac work, and myocardial contractility due to a reflex increase in sympathetic drive evoked by the blood pressure fall. They also enhance coronary and renal blood flows for an extended period and are characterized by their ability to decrease pulmonary resistance. This suggests their potential application in managing cardiovascular conditions by acting as vasodilators primarily on systemic arterioles to produce arteriolar dilation, similar to the effects induced by hydralazine (Di Francesco et al., 1986).

Pharmacokinetics in Animal Models

The pharmacokinetics of MDL-899 have been explored in rats and dogs, revealing rapid absorption from the gastrointestinal tract with peak plasma levels achieved within 0.5-2 hours. The studies indicate rapid metabolic transformation of MDL-899, with significant first-pass effects noted in rats. The compound displays very low affinity for serum protein binding and exhibits large distribution volumes, suggesting its ability to rapidly enter tissue compartments. Elimination of the compound is primarily through the kidneys as metabolites, indicating the potential for renal considerations in its therapeutic use (Assandri et al., 1985).

Neuroprotective Potentials

Compounds such as Tetrahydro-N, N-dimethyl-2, 2-diphenyl-3-furanmethanamine hydrochloride (ANAVEX2-73) have been investigated for their anti-amnesic and neuroprotective potentials in various pharmacological and pathological amnesia models. ANAVEX2-73, which binds to muscarinic acetylcholine and sigma1 receptors with affinities in the low micromolar range, has shown efficacy in alleviating learning impairments induced by agents like scopolamine and dizocilpine. Moreover, its protective activity against oxidative stress in the hippocampus underscores its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (Villard et al., 2011).

properties

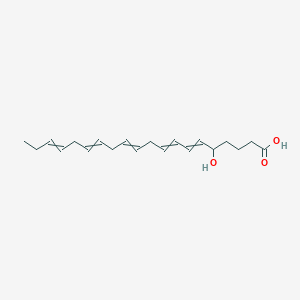

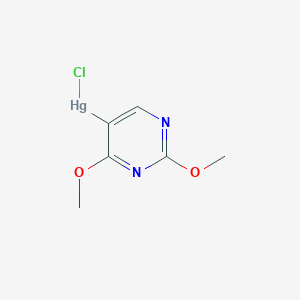

IUPAC Name |

N,N-dimethyl-1-morpholin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-9(2)6-7-5-8-3-4-10-7;;/h7-8H,3-6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXLKNKRYBJJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNCCO1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562629 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-1-(morpholin-2-yl)methanamine dihydrochloride | |

CAS RN |

122894-40-0 | |

| Record name | N,N-Dimethyl-1-(morpholin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)